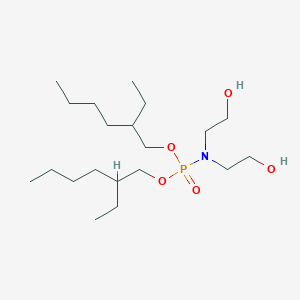
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of two 2-ethylhexyl groups, two hydroxyethyl groups, and a phosphoramidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate typically involves the reaction of 2-ethylhexanol with N,N-bis(2-hydroxyethyl)amine in the presence of a phosphoramidating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction temperature is maintained between 50-70°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The purification process may involve distillation, crystallization, or other separation techniques to isolate the compound from impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the phosphoramidate group into a phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyethyl groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Halides, amines; reaction temperature50-100°C.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphoramidates.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. The phosphoramidate group can also participate in phosphorylation reactions, modulating the activity of proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but lacks the 2-ethylhexyl groups.
Bis(2-ethylhexyl)amine: Contains 2-ethylhexyl groups but lacks the phosphoramidate and hydroxyethyl groups.
Bis(2-ethylhexyl)phthalate: Contains 2-ethylhexyl groups but has a different functional group (phthalate).
Uniqueness
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate is unique due to the presence of both 2-ethylhexyl and hydroxyethyl groups along with the phosphoramidate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
125187-26-0 |
|---|---|
Formule moléculaire |
C20H44NO5P |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-[bis(2-ethylhexoxy)phosphoryl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H44NO5P/c1-5-9-11-19(7-3)17-25-27(24,21(13-15-22)14-16-23)26-18-20(8-4)12-10-6-2/h19-20,22-23H,5-18H2,1-4H3 |
Clé InChI |
OCMADPQTQPMHLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(N(CCO)CCO)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

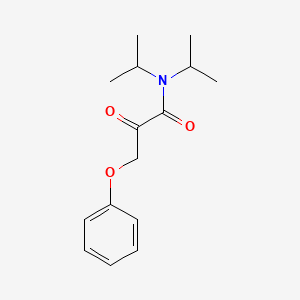
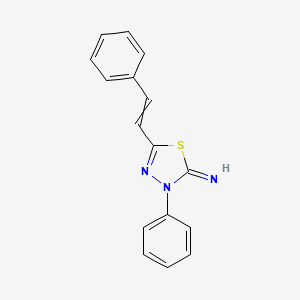
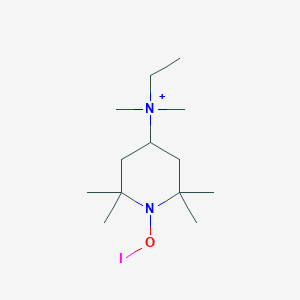
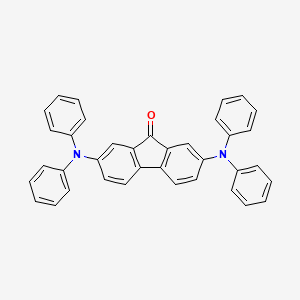
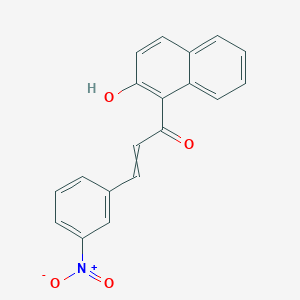
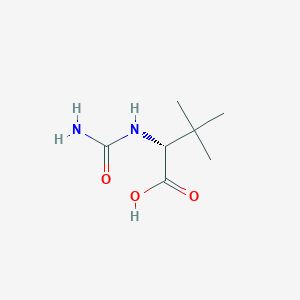

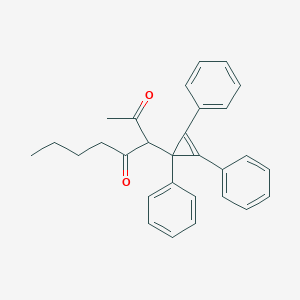
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
